D-Homoserine is a non-canonical D-amino acid [, , , ], enantiomeric to the more commonly found L-homoserine. While L-homoserine plays a crucial role in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine, D-homoserine exhibits distinct biological functions [, ]. It serves as a building block in certain natural products like the Nocardicin antibiotics [, ] and acts as a constituent in the O-antigen of some bacterial species like Acinetobacter lwoffii EK30A [].
D-Homoserine can be derived from several sources, including microbial fermentation and chemical synthesis. It is produced naturally by certain bacteria, such as Burkholderia cepacia and Vibrio fischeri, which utilize it for synthesizing signaling molecules essential for their communication and coordination within biofilms .
D-Homoserine falls under the category of non-proteinogenic amino acids. It is classified as an amino acid with a hydroxyl group, making it a member of the aliphatic amino acids. Its structural classification places it alongside other amino acids that have similar functional groups but differ in stereochemistry.
D-Homoserine can be synthesized through various methods, including enzymatic processes and chemical reactions. The most common method involves the acylation and cyclization of homoserine using acylating agents to yield N-acyl-homoserine lactones .
Technical Details:
D-Homoserine participates in several chemical reactions, primarily involving:
Technical Details:
The mechanism by which D-homoserine exerts its biological effects primarily involves its role in quorum sensing. In this process:
Data:
Relevant Data:
D-Homoserine has several scientific uses:
Homoserine dehydrogenase (HSD) is the central enzyme governing D-homoserine biosynthesis in prokaryotes. This NADPH-dependent oxidoreductase catalyzes the reversible reduction of L-aspartate-4-semialdehyde to L-homoserine, with strict stereospecificity ensuring the production of the L-enantiomer as a precursor to D-homoserine derivatives [1]. Structural analyses of HSD from Sulfolobus tokodaii reveal a homodimeric architecture where catalytic efficiency depends on redox-sensitive cysteine residues (Cys303). Reduction of the C303-C303 disulfide bond by dithiothreitol (DTT) increases enzyme activity 2.5-fold by inducing conformational flexibility in the substrate-binding pocket [2]. This redox switch mechanism fine-tunes HSD activity under varying cellular conditions.
Efficient D-homoserine production relies on substrate channeling between sequential enzymes in the aspartate pathway. Aspartate kinase (AK) phosphorylates L-aspartate to yield β-aspartyl phosphate, which aspartate semialdehyde dehydrogenase (ASD) converts to L-aspartate-4-semialdehyde [1]. This intermediate is directly channeled to HSD without diffusing into the cytoplasm, minimizing side reactions. Structural modeling shows ASD and HSD form a transient metabolon complex in Escherichia coli, with electrostatic steering guiding the semialdehyde transfer [1]. This compartmentalization enhances pathway flux by 40–60% compared to unlinked enzymes, as confirmed by in vitro reconstitution assays [6].
Table 1: Key Enzymes in Prokaryotic D-Homoserine Biosynthesis
Enzyme | EC Number | Cofactor | Primary Function | Regulatory Mechanism |
---|---|---|---|---|
Aspartate kinase | 2.7.2.4 | ATP | Phosphorylates L-aspartate | Allosteric inhibition by L-threonine |
Aspartate semialdehyde dehydrogenase | 1.2.1.11 | NADPH | Converts β-aspartyl phosphate to ASA | Substrate availability |
Homoserine dehydrogenase | 1.1.1.3 | NADPH | Reduces ASA to L-homoserine | Redox switch (Cys303 disulfide bond) |
Metabolic engineering of E. coli using CRISPR-Cas9 has enabled hyperproduction of D-homoserine derivatives. Multiplexed knockout of competing pathways (e.g., thrB, metA, lysA) redirects carbon flux toward the aspartate semialdehyde node [1]. Combinatorial promoter engineering of hom (HSD-encoding gene) and asd (aspartate semialdehyde dehydrogenase) increased L-homoserine titers to 45 g/L in fed-batch bioreactors [1]. Flux balance analysis revealed that >85% of carbon from glucose is channeled to homoserine when threonine and methionine biosynthesis genes are repressed [5].
HSD activity is allosterically regulated by end-products of the aspartate pathway:
Table 2: CRISPR-Cas9 Modifications for Enhanced Homoserine Flux
Target Gene | Modification Type | Effect on Pathway | Production Increase |
---|---|---|---|
thrA | Promoter replacement | Reduces threonine biosynthesis | 3.2-fold L-homoserine |
metJ | Knockout | Derepresses methionine regulon | 1.8-fold ASA accumulation |
hom | Multicopy integration | Overexpresses feedback-resistant HSD | 2.3-fold L-homoserine |
ppc | Knock-in | Enhances phosphoenolpyruvate carboxylase activity | 40% higher carbon flux |
D-homoserine lactone (D-HSL) is the conserved backbone of N-acyl-homoserine lactones (AHLs), key QS signals in Pseudomonas aeruginosa. AHL synthases (LuxI homologs) catalyze amide bond formation between D-homoserine lactone and acyl-ACP/CoA derivatives [3] [8]:
S-adenosyl-L-methionine + acyl-ACP → N-acyl-D-homoserine lactone + methylthioadenosine + ACP
Enzyme kinetics studies show:
The RhlR/RhlI QS system directly regulates rhamnolipid biosynthesis via D-homoserine lactone signals:
Phosphate limitation amplifies this cross-talk: PhoB regulon activation increases rhlR expression 4.5-fold, simultaneously upregulating rhamnolipid production and homoserine lactone synthesis [9]. This dual regulation links quorum sensing to phosphate availability, with P. aeruginosa showing 8-fold higher AHL production under low-Pi conditions [9].
Table 3: Quorum Sensing Systems Utilizing D-Homoserine Lactone Derivatives in Pseudomonas
QS System | Signal Synthase | Primary AHL Produced | Regulated Functions | Cross-Regulation |
---|---|---|---|---|
LasI/R | LasI | 3-oxo-C12-HSL | Elastase, alkaline protease | Upregulates rhlI expression |
RhlI/R | RhlI | C4-HSL | Rhamnolipids, pyocyanin, siderophores | Activated by PQS signals |
PQS | PqsABCD | 2-heptyl-3-hydroxy-4-quinolone | Biofilm dispersion, virulence factors | Enhances RhlR activity |
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